Cytotoxicity and Apoptosis Induction: 100× Higher Tolerated Concentration vs. Decitabine in Human Leukemic Cells
In a direct comparative study in CCRF-CEM human T-lymphoblastoid leukemia cells, DHDAC (KP-1212) at 100 µM was required to achieve comparable DNA hypomethylation to DAC at 1 µM, yet DHDAC produced dramatically lower apoptosis. After 5 days of treatment, DAC at 1 µM induced 93% apoptotic cells, whereas DHDAC at 100 µM (a 100-fold higher concentration) induced only 34% apoptotic cells. Cell-cycle analysis showed that DHDAC-treated cells maintained a distribution similar to untreated controls, while DAC-treated cells exhibited accumulation in sub-G1 phase and loss of G2/M phase [1].
| Evidence Dimension | Apoptosis induction (phosphatidylserine externalization) after 5-day treatment |
|---|---|
| Target Compound Data | DHDAC (KP-1212) at 100 µM: 34% apoptotic cells after 5 days |
| Comparator Or Baseline | Decitabine (DAC, 2′-deoxy-5-azacytidine) at 1 µM: 93% apoptotic cells after 5 days |
| Quantified Difference | DHDAC produced 2.7-fold fewer apoptotic cells at a 100-fold higher molar concentration; DHDAC IC50 (XTT assay) >100 µM vs. DAC IC50 = 1 µM in CCRF-CEM cells |
| Conditions | CCRF-CEM human T-lymphoblastoid leukemia cell line; 5-day continuous drug exposure; apoptosis measured by annexin V/propidium iodide flow cytometry; XTT proliferation assay for IC50 determination |
Why This Matters
For epigenetic research requiring prolonged drug exposure to achieve gene reactivation without triggering apoptosis, DHDAC permits the use of high sustained concentrations (≥50–100 µM) that are incompatible with DAC due to acute cytotoxicity, enabling chronic treatment paradigms that are infeasible with decitabine.
- [1] Matoušová M, et al. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential. Epigenetics. 2011 Jun;6(6):769-776. doi:10.4161/epi.6.6.16215 View Source
